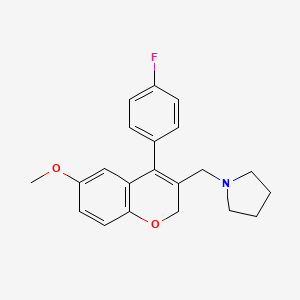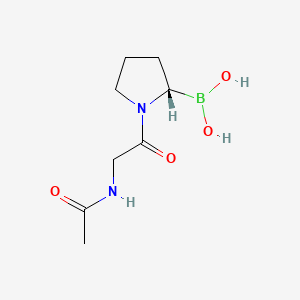
Ac-Gly-BoroPro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Gly-BoroPro, also known as acetyl-glycine-boroproline, is a selective inhibitor of fibroblast activation protein (FAP). This compound has gained attention due to its potential therapeutic applications, particularly in cancer research. FAP is a transmembrane serine protease that is overexpressed in various cancers and plays a role in tumor growth and progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-BoroPro involves the coupling of acetyl-glycine with boroproline. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Ac-Gly-BoroPro primarily undergoes inhibition reactions with various proteases. It selectively inhibits FAP by forming a stable complex with the enzyme, thereby preventing its activity. This inhibition is achieved through the interaction of the boron atom in this compound with the active site of FAP .
Common Reagents and Conditions
The inhibition reactions typically involve the use of submicromolar concentrations of this compound. The compound reacts readily with FAP, reaching steady-state inhibition levels rapidly. In contrast, higher concentrations and longer reaction times are required for inhibiting other proteases such as dipeptidyl peptidase-4 (DPP-4) .
Major Products Formed
The major product formed from the reaction of this compound with FAP is a stable enzyme-inhibitor complex. This complex effectively reduces the activity of FAP, thereby inhibiting its role in tumor progression .
Scientific Research Applications
Ac-Gly-BoroPro has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Ac-Gly-BoroPro exerts its effects by selectively inhibiting FAP. The boron atom in the compound interacts with the active site of FAP, forming a stable complex that prevents the enzyme from cleaving its peptide substrates. This inhibition reduces the activity of FAP, thereby limiting its role in promoting tumor growth and progression .
Comparison with Similar Compounds
Ac-Gly-BoroPro is unique in its high selectivity for FAP compared to other proteases. Similar compounds include:
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These inhibitors target DPP-4 but lack the selectivity for FAP that this compound exhibits.
Dipeptidyl Peptidase-7 (DPP-7) Inhibitors: These inhibitors also target DPP-7 but are less selective for FAP.
Prolyl Oligopeptidase Inhibitors: These inhibitors target prolyl oligopeptidase but do not exhibit the same level of selectivity for FAP as this compound.
The uniqueness of this compound lies in its ability to selectively inhibit FAP with minimal off-target effects on other proteases, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZISWTWURDGU-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
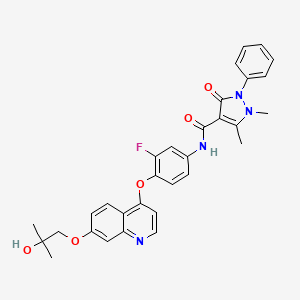
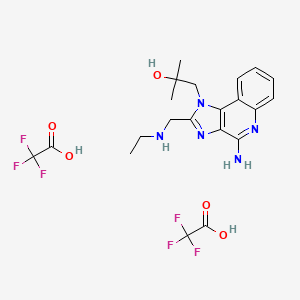
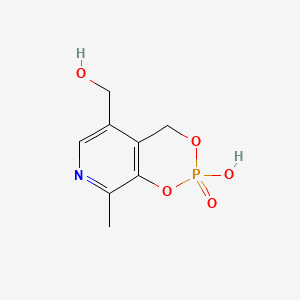
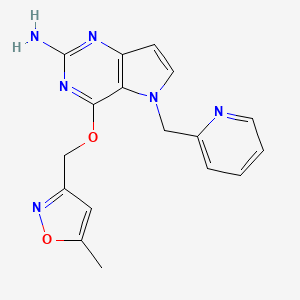
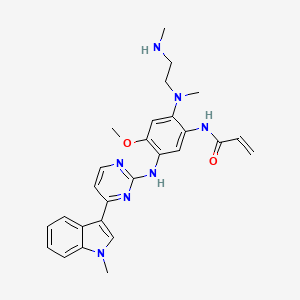
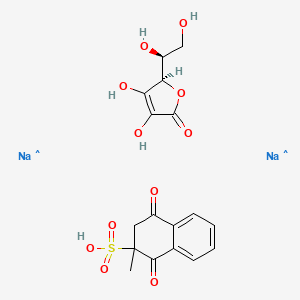
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
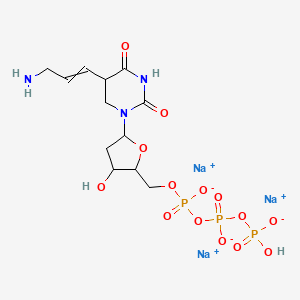
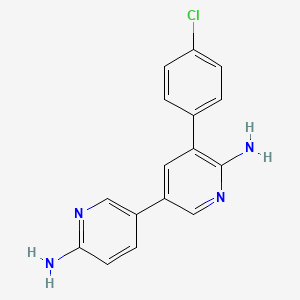
![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
